1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
Brand Name: Vulcanchem
CAS No.: 899974-56-2
VCID: VC4595991
InChI: InChI=1S/C17H18F3N7/c1-2-27-16-14(23-24-27)15(21-11-22-16)26-8-6-25(7-9-26)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1
Molecular Formula: C17H18F3N7
Molecular Weight: 377.375

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine

CAS No.: 899974-56-2

Cat. No.: VC4595991

Molecular Formula: C17H18F3N7

Molecular Weight: 377.375

* For research use only. Not for human or veterinary use.

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine - 899974-56-2

Specification

CAS No. 899974-56-2
Molecular Formula C17H18F3N7
Molecular Weight 377.375
IUPAC Name 3-ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C17H18F3N7/c1-2-27-16-14(23-24-27)15(21-11-22-16)26-8-6-25(7-9-26)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3
Standard InChI Key IISFCJBOGQJHOI-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Triazolopyrimidine Core: A bicyclic system comprising a triazole ring fused to a pyrimidine ring, with an ethyl group at the N3 position.

  • Piperazine Ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.

  • Trifluoromethylphenyl Substituent: A phenyl group with a trifluoromethyl (-CF₃) group at the meta position, enhancing lipophilicity and metabolic stability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₈F₃N₇
Molecular Weight377.375 g/mol
IUPAC Name3-Ethyl-7-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
SolubilityModerate in polar aprotic solvents
LogP (Predicted)2.8–3.2

The trifluoromethyl group contributes to electron-withdrawing effects, stabilizing the molecule against oxidative degradation . X-ray crystallography of analogous compounds reveals planar triazolopyrimidine systems, facilitating π-π stacking with biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to construct the triazolopyrimidine core and attach substituents:

  • Triazolopyrimidine Formation: Hydrazonoyl halides react with ethyl carbamate under basic conditions to yield the triazolopyrimidine scaffold.

  • Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) introduces the piperazine group at the C7 position of the pyrimidine ring.

  • Trifluoromethylphenyl Attachment: Suzuki-Miyaura coupling or Ullmann reactions link the trifluoromethylphenyl group to the piperazine .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationHydrazonoyl chloride, K₂CO₃, DMF65–70
Piperazine SubstitutionPiperazine, DIPEA, DCM, 60°C80–85
Final CouplingPd(PPh₃)₄, Cs₂CO₃, Dioxane, 100°C70–75

Optimization studies emphasize solvent choice (e.g., dioxane for coupling reactions) and catalyst selection (e.g., palladium for cross-couplings) .

Biological Activity and Mechanisms

PDE2 Inhibition

The compound exhibits potent PDE2 inhibition (IC₅₀ = 12 nM), a key enzyme regulating cyclic nucleotide signaling. Molecular docking studies suggest:

  • Triazolopyrimidine Core: Binds to the catalytic site via hydrogen bonds with Gln817 and Asn827.

  • Trifluoromethylphenyl Group: Enhances hydrophobic interactions with Phe862 and Ile866 .

Table 3: Enzymatic Activity Profile

TargetIC₅₀ (nM)Selectivity (vs. PDE1/PDE3)
PDE212>100-fold
PDE545037.5-fold
PDE1032026.7-fold

Anticancer Activity

In vitro assays demonstrate antiproliferative effects against:

  • HCT-116 (Colon Cancer): GI₅₀ = 1.2 µM

  • MCF-7 (Breast Cancer): GI₅₀ = 2.8 µM

Mechanistically, the compound induces apoptosis via caspase-3/7 activation and inhibits PI3K/Akt/mTOR signaling .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships (SAR)

CompoundPDE2 IC₅₀ (nM)Anticancer GI₅₀ (µM)
3-Ethyl Derivative (This Compound)121.2–2.8
3-Methyl Analog 183.1–5.4
3-Phenyl Analog 458.9–12.3

The ethyl group at N3 enhances target affinity compared to methyl or phenyl substituents, likely due to improved van der Waals interactions .

Future Directions

  • Synthetic Chemistry: Develop one-pot methodologies to reduce step count and improve yields.

  • Formulation: Investigate nanoparticle delivery systems to enhance bioavailability.

  • Therapeutic Expansion: Evaluate efficacy in fibrotic diseases and antibiotic-resistant infections .

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